molecular formula C7H7N5O B12972310 N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide

Katalognummer: B12972310
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: WNTKCPSIWCDZCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Vorbereitungsmethoden

The synthesis of N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide has several scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.

    Biology: The compound is used in studying enzyme inhibition and other biological processes.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. These compounds share a similar core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Similar Compounds

Eigenschaften

Molekularformel

C7H7N5O

Molekulargewicht

177.16 g/mol

IUPAC-Name

N'-hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide

InChI

InChI=1S/C7H7N5O/c8-7(11-13)5-3-10-12-2-1-9-4-6(5)12/h1-4,13H,(H2,8,11)

InChI-Schlüssel

WNTKCPSIWCDZCJ-UHFFFAOYSA-N

Isomerische SMILES

C1=CN2C(=C(C=N2)/C(=N/O)/N)C=N1

Kanonische SMILES

C1=CN2C(=C(C=N2)C(=NO)N)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.